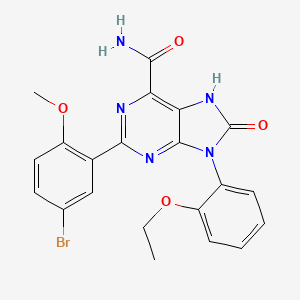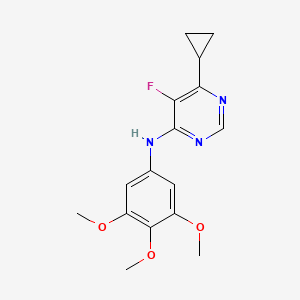
N-(4-(Benzyl(methyl)amino)but-2-in-1-yl)-2,4-dimethylthiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound with potential applications in various fields, including medicinal chemistry, biology, and industrial research. This compound is characterized by its unique chemical structure, which includes a thiazole ring, a carboxamide group, and a but-2-yn-1-yl chain substituted with a benzyl(methyl)amino group.
Wissenschaftliche Forschungsanwendungen
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Research: The compound can be utilized in the development of new materials or as a catalyst in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the But-2-yn-1-yl Chain: The but-2-yn-1-yl chain can be introduced via a Sonogashira coupling reaction between an alkyne and an aryl or vinyl halide.
Attachment of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be attached through a nucleophilic substitution reaction using a suitable benzyl halide and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (e.g., temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, secondary amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide
Uniqueness
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-14-17(23-15(2)20-14)18(22)19-11-7-8-12-21(3)13-16-9-5-4-6-10-16/h4-6,9-10H,11-13H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMHRPFFWOSILO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC#CCN(C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374052.png)


![6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2374056.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2374059.png)

![N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2374061.png)





